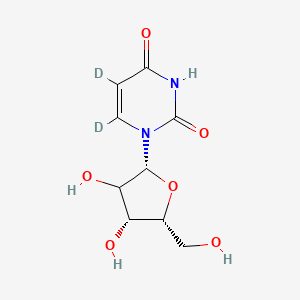

Uridine-5,6-d2

Descripción general

Descripción

Uridine-5,6-d2 is a synthetic form of the naturally occurring nucleoside uridine, which is an essential component of RNA and DNA. It is widely used in scientific research and has many potential applications in a variety of fields.

Aplicaciones Científicas De Investigación

Mass Spectrometry and Structural Analysis : Mikawy et al. (2022) explored the effects of 5-halogenation of uridine on the structures and stability of protonated uridine nucleoside analogues. Their findings are significant for understanding the structural influences of modifications on uridine, a crucial component in RNA, using advanced spectroscopy and computational methods (Mikawy et al., 2022).

RNA Metabolism : Wiegers and Klapproth (1975) discussed the use of modified uridine, specifically (5-T) uridine, as a radioactive precursor for studying RNA metabolism in HeLa cells. Their research contributes to understanding how radioactively labeled uridine can be utilized in cellular studies (Wiegers & Klapproth, 1975).

Neurobiology and Cognitive Function : Bruin et al. (2003) investigated the effects of uridine and choline administration on cognitive deficits in spontaneously hypertensive rats. This study provides insights into potential dietary interventions for cognitive disorders, demonstrating the impact of uridine on brain function (Bruin et al., 2003).

Clinical Applications and Biochemistry : Yamamoto et al. (2011) focused on the biochemistry of uridine in plasma, discussing its role in various biological processes and its clinical use as a protective agent against the adverse effects of certain chemotherapy drugs. This research is crucial for understanding the therapeutic potential of uridine (Yamamoto et al., 2011).

Cancer Research and Diagnostic Tools : Segal et al. (2013) utilized modified uridine analogues for the preparation of labeled oligodeoxynucleotide probes to detect specific mRNA markers in breast cancer. This demonstrates the application of uridine derivatives in developing novel diagnostic tools for cancer research (Segal et al., 2013).

Pharmacology and Drug Development : Renck et al. (2013) described the synthesis and characterization of ligands that inhibit human uridine phosphorylase, potentially increasing uridine levels in the body. This research is significant for developing new therapeutic strategies (Renck et al., 2013).

Mecanismo De Acción

Target of Action

Uridine-5,6-d2 is a variant of uridine, a pyrimidine nucleoside that plays a pivotal role in various biological processes . The primary targets of uridine are the nucleoside transporters that facilitate its entry into cells . Once inside the cell, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), supplying UDP-GlcNAc for O-GlcNAcylation .

Mode of Action

This compound, like uridine, interacts with its targets by entering cells through nucleoside transporters . It is then converted into UDPG, which is critical for glycogen synthesis . Additionally, it promotes the production of UDP-GlcNAc in the HBP, which is used for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in nucleic acid synthesis, glycogen synthesis through the formation of UDPG, and the hexosamine biosynthetic pathway . In the HBP, it promotes the production of UDP-GlcNAc, which is used for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Pharmacokinetics

It is known that uridine, the parent compound, is metabolized by enzymes such as uridine 5’-diphospho-glucuronosyltransferase (ugt) family and atp-binding cassette sub-family b member 1 (abcb1) . These enzymes are associated with differences in pharmacokinetics

Result of Action

The molecular and cellular effects of this compound are likely similar to those of uridine. Uridine has been found to have an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link between uridine dysregulation and metabolic disorders .

Safety and Hazards

Direcciones Futuras

Maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism . The role of uridine in glucose metabolism and lipid metabolism is controversial, and the mechanism is not clear, but it shows the trend of long-term damage and short-term benefit . Therefore, future research could focus on the metabolic effects of uridine and the potential of uridine metabolism as a therapeutic target in the treatment of metabolic disorders .

Análisis Bioquímico

Biochemical Properties

Uridine-5,6-d2 interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the synthesis of phosphatidylcholine, a vital component of cell membranes, contributing to cellular integrity and communication . Furthermore, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), proteins that support neuronal growth, survival, and synaptic plasticity, which are essential for learning and memory processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of phosphatidylcholine via a β-N 1 - glycosidic bond . It also participates in the reversible cleavage of uridine to ribose-1-phosphate and uracil, facilitated by Uridine Phosphorylase 1 (UPP1), which responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, uridine supplementation has been associated with improved learning and memory function in rodent studies

Metabolic Pathways

This compound is involved in several metabolic pathways. It is connected to central carbon metabolism via ribose phosphate isomerization . It also fuels dynamically-regulated cancer cell metabolism .

Propiedades

IUPAC Name |

5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-TTYVMISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676190 | |

| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40632-21-1 | |

| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Uridine-5,6-d2 enable the detection of Pseudouridine (Ψ) in RNA using mass spectrometry?

A1: Pseudouridine (Ψ) poses a challenge for direct detection using mass spectrometry due to its isomeric nature with uridine, meaning they share the same molecular weight. This makes it difficult to differentiate them based on mass alone. This compound provides a solution by introducing a distinct mass shift when incorporated into RNA and subsequently modified to Ψ.

- Metabolic Labeling: Cells are grown in a medium containing this compound. Being a uridine analog, it gets incorporated into newly synthesized RNA molecules, replacing uridine. []

- Pseudouridylation: The enzyme pseudouridine synthase (PUS) naturally modifies specific uridine residues in RNA to Ψ. During this process, the deuterium atom at the C5 position of this compound is exchanged with a hydrogen atom from the solvent. []

- Mass Spectrometry Analysis: This exchange results in a detectable mass difference of -1 Da for Ψ compared to unmodified this compound. This shift allows researchers to pinpoint the presence and location of Ψ within the RNA sequence using mass spectrometry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

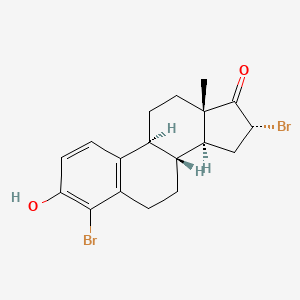

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)